Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of a key intermediate, followed by cyclization and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the methyl group at specific positions can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h7H,3-6,13H2,1-2H3 |
InChI Key |
QTRSOWCTHCXIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(C2)C)N |
Origin of Product |
United States |
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